molecular formula C16H14N4O2 B11445078 2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11445078
M. Wt: 294.31 g/mol
InChI Key: HNUZIBNWMACVHO-UHFFFAOYSA-N
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Description

2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an amino group, a nitrophenyl group, and a carbonitrile group attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid to form an intermediate. This intermediate is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the amino and carbonitrile groups can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups and the tetrahydroquinoline ring structure. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C16H14N4O2/c17-9-13-15(10-5-7-11(8-6-10)20(21)22)12-3-1-2-4-14(12)19-16(13)18/h5-8H,1-4H2,(H2,18,19)

InChI Key

HNUZIBNWMACVHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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